molecular formula C10H12FN B13044594 1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

Cat. No.: B13044594
M. Wt: 165.21 g/mol
InChI Key: SYQAOWZQXIWQGQ-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C10H12FN It is a derivative of phenylpropene, where the phenyl ring is substituted with a fluorine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups can influence the compound’s reactivity and interactions with biological targets .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h3-6,10H,1,12H2,2H3

InChI Key

SYQAOWZQXIWQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C=C)N

Origin of Product

United States

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